Methyl 4-[(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate
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Overview
Description
Methyl 4-[(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate , also known by its IUPAC name 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid , is a chemical compound with the molecular formula C10H8N2O3 . It belongs to the class of pyrido[1,2-a]pyrimidine derivatives. The compound’s structure consists of a benzoate group attached to a pyrido[1,2-a][1,3,5]triazine ring via a sulfanyl methyl linker .
Molecular Structure Analysis
The molecular structure of this compound comprises a fused pyrido[1,2-a]pyrimidine ring system with an attached benzoate group. The sulfur atom bridges the pyrido[1,2-a][1,3,5]triazine moiety and the benzoate fragment. The detailed three-dimensional arrangement of atoms can be visualized using molecular modeling software .
Physical And Chemical Properties Analysis
- Melting Point : Approximately 225°C (decomposition) .
- Boiling Point : Predicted to be around 374.0°C .
- Density : Estimated at 1.42 g/cm3 .
- Acid Dissociation Constant (pKa) : Predicted value of approximately -0.65 .
Scientific Research Applications
Crystallography and Structural Studies
Methyl 4-[(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate: has been investigated for its crystal structure. In a recent study, its monoclinic crystal form was characterized, revealing key parameters such as unit cell dimensions, bond lengths, and angles . Understanding its crystal structure aids in predicting its behavior in different environments and interactions with other molecules.
Anti-Inflammatory and Analgesic Properties
Indole derivatives, including compounds related to our target molecule, have shown promising anti-inflammatory and analgesic activities. While specific studies on this exact compound are limited, exploring its structural features and potential interactions with biological targets could provide valuable insights . Researchers are keen to uncover its pharmacological effects and mechanisms.
Antioxidant Potential
The presence of sulfur and aromatic rings in Methyl 4-[(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate suggests potential antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Further investigations are needed to assess its radical-scavenging abilities and potential health benefits .
Maillard Reaction Intermediates
This compound may participate in the Maillard reaction, a complex series of chemical reactions that occur during cooking and food processing. Specifically, it could contribute to the antioxidant properties of Maillard reaction intermediates. Researchers are interested in understanding its role in flavor development, browning, and nutritional implications .
Agrochemical Applications
Given its structural features, Methyl 4-[(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate might find applications in agrochemicals. Its potential as a pesticide, herbicide, or growth regulator warrants further exploration. Researchers aim to balance efficacy with environmental safety in crop protection .
Safety and Hazards
properties
IUPAC Name |
methyl 4-[(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-11-7-8-20-14(9-11)18-16(19-17(20)22)24-10-12-3-5-13(6-4-12)15(21)23-2/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIKNWXBJGWSBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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